

Bufrolin: A Symmetric Di-acid Agonist of GPR35 - A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bufrolin, scientifically known as 6-butyl-4,10-dihydroxy-1,7-phenanthroline-2,8-dicarboxylic acid, is a potent, symmetric di-acid agonist of the G protein-coupled receptor 35 (GPR35). Its unique structural characteristics and high affinity for GPR35 make it a valuable tool for studying the receptor's role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the known chemical properties of **Bufrolin**, outlines experimental protocols for its characterization, and visualizes its signaling pathway and experimental workflows. While some specific physicochemical data, such as pKa values, are not readily available in published literature, this guide consolidates the existing knowledge to support further research and development efforts.

Chemical and Physical Properties

Bufrolin is a light beige to beige solid compound. As a symmetric di-acid, its chemical behavior is significantly influenced by its two carboxylic acid functional groups. The following table summarizes its known physicochemical properties.



Property	Value	Reference	
IUPAC Name	6-butyl-4,10-dihydroxy-1,7- phenanthroline-2,8- dicarboxylic acid	[1]	
Molecular Formula	C18H16N2O6	Inferred from structure	
Melting Point	>263°C (with decomposition)	[2]	
Solubility	Slightly soluble in aqueous base; Slightly soluble in methanol (requires heating and sonication)	[2]	
Appearance	Light Beige to Beige Solid	[2]	
рКа	Data not publicly available		

Biological Activity

Bufrolin is distinguished by its high potency as an agonist for both human and rat GPR35.[3] [4] This activity is crucial for its potential therapeutic applications and its use as a chemical probe to elucidate the function of GPR35.

Parameter	Value	Cell Line/System	Reference
EC₅₀ (human GPR35a)	12.8 ± 0.7 nM	CHO-K1 cells	[1]

Experimental Protocols

While the specific, proprietary synthesis protocol for **Bufrolin** is not detailed in the public domain, a general methodology for the synthesis of substituted phenanthroline dicarboxylic acids can be inferred from established organic chemistry principles. Furthermore, detailed protocols for assessing **Bufrolin**'s biological activity have been published.



Representative Synthesis of a Phenanthroline Dicarboxylic Acid Core

The synthesis of a phenanthroline dicarboxylic acid, such as **Bufrolin**, would likely involve a multi-step process. A plausible, though not definitively confirmed, route could be conceptualized as follows:



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Caption: A plausible synthetic workflow for **Bufrolin**.

Methodology:

- Friedländer Annulation: A substituted aniline could be reacted with a symmetrical diketone in the presence of an acid or base catalyst to form the core phenanthroline structure. The specific starting materials would be chosen to introduce the butyl group at the desired position.
- Oxidation: If the phenanthroline core is synthesized with precursor functional groups (e.g., methyl groups) at the 2 and 8 positions, these can be subsequently oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or selenium dioxide.
- Functionalization: Further modifications, such as hydroxylation at the 4 and 10 positions, would be carried out to yield the final **Bufrolin** molecule.

GPR35 Activation Assessment: β-Arrestin-2 Recruitment Assay

The interaction of **Bufrolin** with GPR35 can be quantified by measuring the recruitment of β -arrestin-2 to the receptor upon agonist binding.[3]





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Caption: Workflow for β-arrestin-2 recruitment assay.

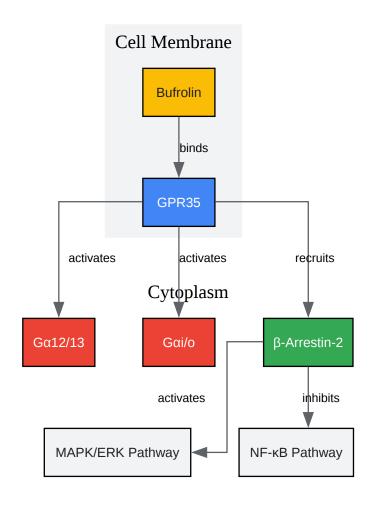
Detailed Protocol (PathHunter Assay Example):

- Cell Culture: CHO-K1 cells stably expressing human GPR35 fused to a ProLink tag and βarrestin-2 fused to an Enzyme Acceptor (EA) are cultured in appropriate media.
- Assay Preparation: Cells are seeded in 96-well plates and incubated.
- Compound Addition: Bufrolin is serially diluted and added to the cells.
- Incubation: The cells are incubated to allow for receptor binding and β-arrestin-2 recruitment.
- Signal Detection: A detection reagent containing the enzyme substrate is added. The complementation of the enzyme fragments, brought into proximity by the receptor-arrestin interaction, results in a luminescent signal.
- Data Analysis: The luminescence is measured using a plate reader, and the data are analyzed using a non-linear regression to determine the EC₅₀ value.

GPR35 Signaling Pathway

Upon binding of an agonist like **Bufrolin**, GPR35 initiates a cascade of intracellular events. The primary and best-characterized pathway involves the recruitment of β -arrestin-2. GPR35 can also couple to G proteins, specifically $G\alpha_{12}/_{13}$ and $G\alpha_i/_0$, leading to diverse downstream effects. β -arrestin itself can act as a scaffold for other signaling molecules, such as those in the MAPK/ERK pathway, and can also suppress NF-kB signaling.[1][5]





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Caption: GPR35 signaling upon **Bufrolin** activation.

Conclusion

Bufrolin stands out as a potent and selective tool for the investigation of GPR35 biology. Its nature as a symmetric di-acid likely plays a key role in its high-affinity binding to the receptor. While a complete physicochemical profile and a detailed synthesis protocol are not publicly available, the information presented in this guide provides a solid foundation for researchers and drug development professionals. The experimental workflows and signaling pathway diagrams offer a clear visual representation of how to work with and understand the function of this important chemical probe. Further research into the specific chemical properties of **Bufrolin**, particularly its pKa values, will undoubtedly enhance its utility in the development of novel therapeutics targeting GPR35.



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